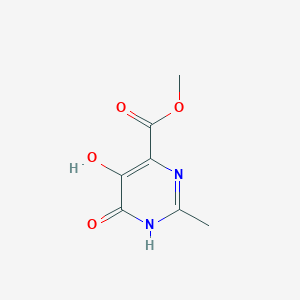

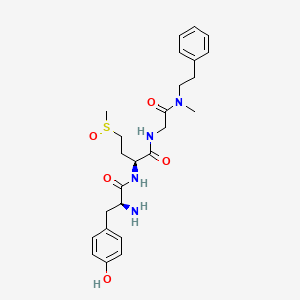

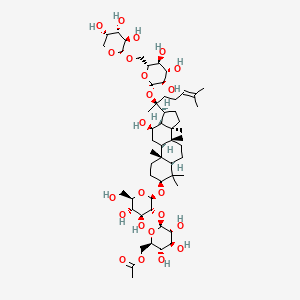

![molecular formula C8H6N2O2 B3030258 咪唑并[1,5-a]吡啶-5-羧酸 CAS No. 885276-19-7](/img/structure/B3030258.png)

咪唑并[1,5-a]吡啶-5-羧酸

描述

Imidazo[1,5-a]pyridine-5-carboxylic acid is a compound that belongs to the class of imidazo[1,5-a]pyridines, which are bicyclic structures containing a bridgehead nitrogen atom. These compounds are of significant interest due to their presence in a variety of agrochemicals and pharmaceuticals. The imidazo[1,5-a]pyridine scaffold is known for its versatility in medicinal chemistry, serving as a core structure for enzyme inhibitors, receptor ligands, and anti-infectious agents .

Synthesis Analysis

The synthesis of imidazo[1,5-a]pyridine derivatives has been extensively studied. A novel and efficient approach to synthesize imidazo[1,5-a]pyridine-1-carboxylic acids involves the reaction of 2-(aminomethyl)pyridine with acyl chlorides, followed by treatment with trifluoroacetic anhydride and subsequent haloform cleavage to yield the desired product in high yields . Additionally, the first continuous flow synthesis of imidazo[1,2-a]pyridine-2-carboxylic acids from 2-aminopyridines and bromopyruvic acid has been developed, which is a significant advancement over traditional in-flask methods . Recent methodologies for synthesizing imidazo[1,5-a]pyridines include cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions, highlighting the diverse synthetic routes available for these heterocycles10.

Molecular Structure Analysis

The imidazo[1,5-a]pyridine core is a stable structure that can be further functionalized to generate new types of stable N-heterocyclic carbenes. For instance, Rh(I) mono- and biscarbenes have been synthesized from imidazo[1,5-a]pyridin-3-ylidenes, demonstrating the structural versatility of this scaffold . The molecular structure of imidazo[1,5-a]pyridines allows for the generation of various derivatives with potential pharmacological properties .

Chemical Reactions Analysis

Imidazo[1,5-a]pyridine carbenes have been utilized in multicomponent reactions with aldehydes and dimethyl acetylenedicarboxylate or allenoates to produce fully substituted furans, showcasing the reactivity of these compounds in organic synthesis . Furthermore, imidazo[1,5-a]pyridine carbene-derived zwitterions have been used in orthogonal synthesis to create densely functionalized pyrroles and thiophenes, acting as powerful ambident nucleophiles .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazo[1,5-a]pyridine derivatives are influenced by their functional groups and molecular structure. These compounds have been found to possess antimycobacterial properties, as demonstrated by the synthesis and evaluation of imidazo[1,2-a]pyridine-8-carboxamides, which are selective inhibitors of Mycobacterium tuberculosis . The pharmacological properties of imidazo[1,2-a]pyridines have been extensively studied, with a focus on enzyme inhibition, receptor binding, and anti-infectious activity, further underscoring the importance of understanding their physical and chemical properties .

科学研究应用

合成和化学性质

- 高效合成:咪唑并[1,5-a]吡啶-1-羧酸,一种密切相关的化合物,可以通过一种新颖的方法高效合成,该方法涉及 2-(氨甲基)吡啶与酰氯的反应。此过程通过卤代甲烷裂解实现高制备率 (Tverdiy 等,2016 年)。

- 一步合成:已经开发出一种从羧酸和 2-甲基氨基吡啶开始的一步合成咪唑并[1,5-a]吡啶的方法,允许引入各种取代基 (Crawforth 和 Paoletti,2009 年)。

在光电和传感器技术中的应用

- 荧光探针:基于咪唑并[1,5-a]吡啶的荧光团表现出显着的物理光学性质,使其适合作为细胞膜探针。它们与作为人造膜模型的脂质体的相互作用已成功得到证实,为其在监测细胞健康和生化途径中的应用铺平了道路 (Renno 等,2022 年)。

- 稳定的 N-杂环卡宾:咪唑并[1,5-a]吡啶骨架作为生成新型稳定 N-杂环卡宾的通用平台,在包括光电学在内的各个领域具有潜在应用 (Alcarazo 等,2005 年)。

生物和医学应用

- 抗菌活性:咪唑并[1,2-a]吡啶-2-羧酸的一些衍生物显示出显着的抗菌活性,突出了它们作为治疗剂的潜力 (Turan-Zitouni 等,2001 年)。

- 抗念珠菌活性:咪唑并[1,2-a]吡啶的酰肼衍生物已被评估其抗念珠菌活性,展示了其在治疗念珠菌感染中的潜力 (Kaplancıklı 等,2008 年)。

先进材料科学

- 功能化咪唑并[1,5-a]吡啶:功能化咪唑并[1,2-a]吡啶的连续流动合成代表了一项重大进展,应用于包括 Mur 连接酶抑制剂在内的各种化合物的多步合成 (Herath 等,2010 年)。

- 荧光成像:基于荧光咪唑并[1,5-a]吡啶部分的新型染料已专门合成用于荧光细胞成像应用,在生物研究中显示出巨大潜力 (Volpi 等,2018 年)。

作用机制

Target of Action

Imidazo[1,5-a]pyridine-5-carboxylic acid is a significant structural component of a large number of agrochemicals and pharmaceuticals . It has been found to bind to enzymes such as COX-1 and COX-2 . These enzymes play a crucial role in the inflammatory response, making them a key target for anti-inflammatory drugs .

Mode of Action

The compound interacts with its targets, primarily the COX-1 and COX-2 enzymes, by inhibiting their activity . This inhibition results in a decrease in the production of prostaglandins, which are key mediators of inflammation .

Biochemical Pathways

The primary biochemical pathway affected by Imidazo[1,5-a]pyridine-5-carboxylic acid is the arachidonic acid pathway . By inhibiting COX-1 and COX-2, the compound reduces the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation .

Pharmacokinetics

While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties for Imidazo[1,5-a]pyridine-5-carboxylic acid are not readily available, the compound’s molecular weight (162.15 Da ) suggests it may have good bioavailability, as compounds with a molecular weight below 500 Da are generally well-absorbed .

Result of Action

The primary result of the action of Imidazo[1,5-a]pyridine-5-carboxylic acid is the reduction of inflammation . By inhibiting the activity of COX-1 and COX-2 enzymes, the compound reduces the production of prostaglandins, thereby alleviating inflammation .

Action Environment

The efficacy and stability of Imidazo[1,5-a]pyridine-5-carboxylic acid can be influenced by various environmental factors. For instance, the compound’s stability may be affected by temperature, as it is recommended to be stored at 0-8°C . Additionally, the compound’s efficacy can be influenced by the physiological environment, including pH and the presence of other molecules.

安全和危害

The safety information for Imidazo[1,5-a]pyridine-5-carboxylic acid indicates that it is classified under the GHS07 category . The hazard statements include H302, H315, and H319 . Precautionary measures include P264, P270, P280, P301+P312, P302+P352, P305+P351+P338, P321, P330, P332+P313, P337+P313, P362, and P501 .

未来方向

The future directions for research on Imidazo[1,5-a]pyridine-5-carboxylic acid could involve further exploration of its synthesis methods, as well as its potential applications in pharmaceuticals and agrochemicals . Additionally, more studies could be conducted to understand its mechanism of action and potential therapeutic benefits .

属性

IUPAC Name |

imidazo[1,5-a]pyridine-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2/c11-8(12)7-3-1-2-6-4-9-5-10(6)7/h1-5H,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWWQOKTUOLEQGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CN=CN2C(=C1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30680915 | |

| Record name | Imidazo[1,5-a]pyridine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30680915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

885276-19-7 | |

| Record name | Imidazo[1,5-a]pyridine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30680915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

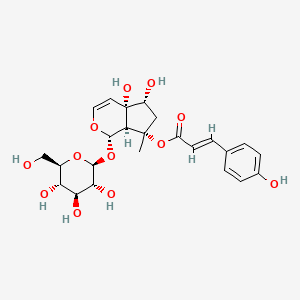

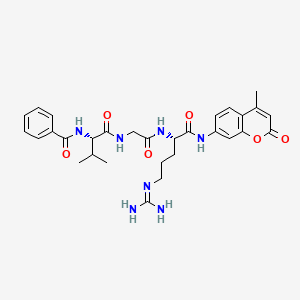

![2-((tert-Butoxycarbonyl)amino)-2-(1,4-dioxaspiro[4.5]decan-8-yl)acetic acid](/img/structure/B3030183.png)

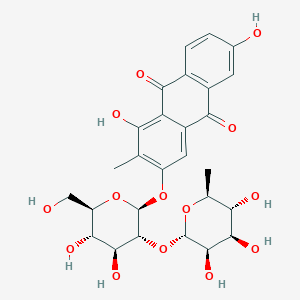

![[(2R,3S,4S,5R,6S)-6-[(2R,3R,4S,5S,6R)-2-[[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-17-[(2S)-2-[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-6-methylhept-5-en-2-yl]-12-hydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl acetate](/img/structure/B3030188.png)

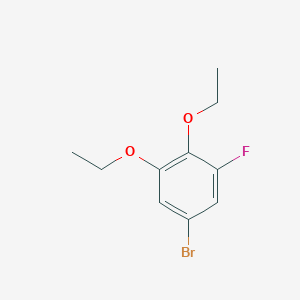

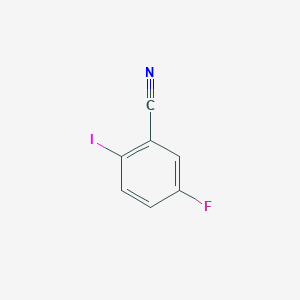

![5-Methoxypyrazolo[1,5-A]pyridine](/img/structure/B3030195.png)